AOH1160 is a small molecule compound identified as a potent inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein involved in DNA replication and repair. This compound has garnered attention due to its selective cytotoxicity against various cancer cell types while exhibiting minimal toxicity to normal cells. AOH1160 operates by disrupting DNA replication processes and blocking homologous recombination-mediated DNA repair, making it a promising candidate for cancer therapy.
AOH1160 was developed through a systematic approach involving virtual screening of chemical libraries based on the known structure of the PCNA/FEN1 complex. The screening process utilized computational methods to identify compounds that bind effectively to the target protein, leading to the discovery of AOH1160 as a significant inhibitor .
AOH1160 is classified as an anticancer agent, specifically targeting the PCNA protein. Its mechanism of action involves interference with fundamental cellular processes such as DNA replication and repair, positioning it within the broader category of small-molecule inhibitors used in oncology.
The synthesis of AOH1160 involves organic chemistry techniques, primarily focusing on creating compounds that can interact with specific protein sites. The initial identification was facilitated by screening over three million drug-like compounds, where AOH1160 emerged as a lead candidate due to its favorable binding characteristics with PCNA.
The synthesis process includes:
AOH1160 has a defined molecular structure that allows it to interact with PCNA effectively. The specific binding site is delineated by residues L126 to Y133 on the PCNA protein, which is crucial for its inhibitory action.
The molecular formula and weight of AOH1160 are essential for understanding its pharmacokinetics and dynamics. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming its identity and purity during synthesis .
AOH1160 undergoes several key chemical reactions that facilitate its interaction with cellular components:
The effectiveness of AOH1160 can be assessed through various assays, including thermal denaturation studies that measure the stability of the PCNA-AOH1160 complex under different conditions. Additionally, flow cytometry can be employed to analyze cell cycle distribution post-treatment with AOH1160 .
AOH1160 exerts its anticancer effects primarily by:
Research indicates that AOH1160 can selectively kill cancer cells at low micromolar concentrations while sparing non-malignant cells from significant toxicity, highlighting its potential therapeutic index .
AOH1160 is characterized by:
Key chemical properties include:
Comprehensive analyses through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry provide insights into these properties .
AOH1160 has significant potential applications in scientific research and clinical settings:
CAS No.: 864821-90-9
CAS No.: 122547-72-2
CAS No.:
CAS No.: 134051-89-1
CAS No.: